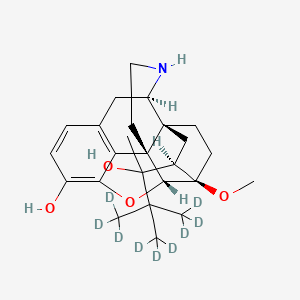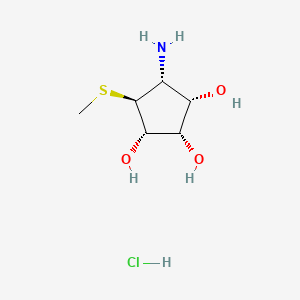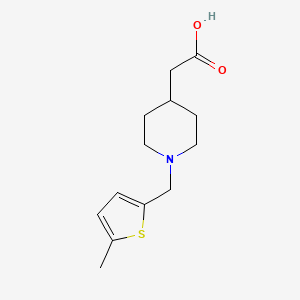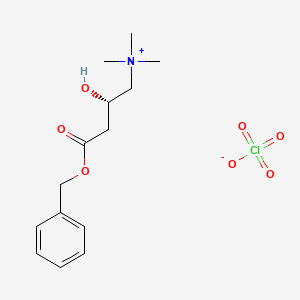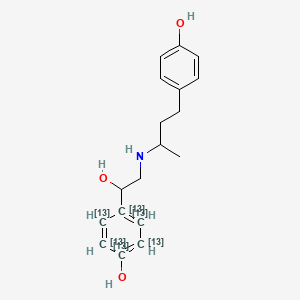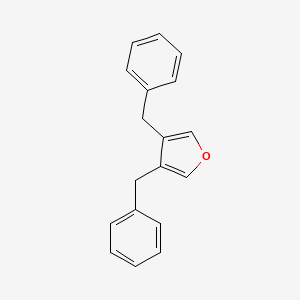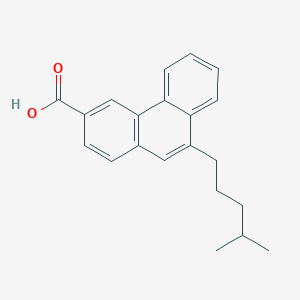
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound consists of a phenanthrene core, which is a structure made up of three fused benzene rings, with a carboxylic acid group at the 3-position and a 4-methylpentyl group at the 9-position. Phenanthrene derivatives are known for their diverse applications in organic chemistry, medicinal chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenanthrene, followed by subsequent functional group transformations. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product can then be subjected to further reactions to introduce the 4-methylpentyl group and the carboxylic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene alcohols or aldehydes.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
科学的研究の応用
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, plastics, and other materials
作用機序
The mechanism of action of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Phenanthrene-4-carboxylic acid: Another phenanthrene derivative with a carboxylic acid group at the 4-position.
9-Anthracenecarboxylic acid: A similar compound with an anthracene core instead of phenanthrene.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is unique due to the presence of both the 4-methylpentyl group and the carboxylic acid group on the phenanthrene core. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C21H22O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
9-(4-methylpentyl)phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |
InChIキー |
RVXZSOOCKAKOHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC1=CC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
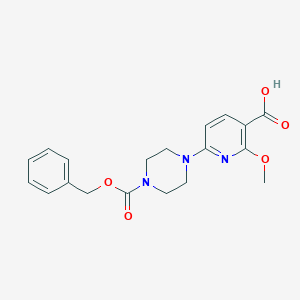
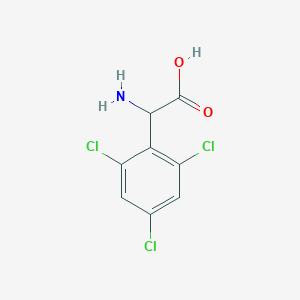

![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
